molecular formula C15H14O3 B1200401 2-(4-Phenylphenoxy)propanoic acid CAS No. 5555-13-5

2-(4-Phenylphenoxy)propanoic acid

Cat. No.: B1200401
CAS No.: 5555-13-5
M. Wt: 242.27 g/mol
InChI Key: FUPGQEMJIGUBGO-UHFFFAOYSA-N
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Description

2-(4-Phenylphenoxy)propanoic acid is an organic compound with the molecular formula C15H14O3. It is characterized by a biphenyl structure where a phenyl group is attached to another phenyl group through an oxygen atom, and a propanoic acid group is attached to the second phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

2-(4-Phenylphenoxy)propanoic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as carboxylesterases and cytochrome P450s, influencing their catalytic functions. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their enzymatic activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing metabolic functions and reducing oxidative stress. At high doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in normal cellular functions. These threshold effects highlight the importance of dosage in determining the compound’s overall impact .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and oxidative stress responses. It interacts with enzymes such as acyl-CoA synthetases and peroxidases, influencing the flux of metabolites through these pathways. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often found in the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules involved in energy production and oxidative stress responses. Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments, ensuring its proper localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylphenoxy)propanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of anhydrous aluminum chloride as a catalyst is preferred due to its cost-effectiveness and efficiency in promoting the Friedel-Crafts reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of biphenyl ketones or carboxylic acids.

    Reduction: Formation of biphenyl alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-(4-Phenylphenoxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those related to lipid metabolism.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Phenylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Fenofibric Acid: A derivative of 2-(4-Phenylphenoxy)propanoic acid, used as a lipid-lowering agent.

    Clofibrate: Another fibrate compound with similar lipid-lowering effects.

    Gemfibrozil: A fibrate that also targets lipid metabolism but has a different chemical structure.

Uniqueness: this compound is unique due to its specific biphenyl structure, which imparts distinct chemical and biological properties. Its ability to modulate lipid metabolism through interaction with PPARs makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-(4-phenylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPGQEMJIGUBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5555-13-5
Record name Propionic acid, 2-(4-biphenylyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5555-13-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-BIPHENYLYLOXY)PROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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